molecular formula C8H6N2O2 B1456001 4-Hydroxy-1,8-naphthyridin-2(1H)-one CAS No. 59514-86-2

4-Hydroxy-1,8-naphthyridin-2(1H)-one

Cat. No. B1456001
CAS RN: 59514-86-2
M. Wt: 162.15 g/mol
InChI Key: LUORZZNCJWKOSX-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pharmaceutical Compounds : A new efficient route for synthesizing 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, compounds of significant pharmaceutical use, has been developed (Delieza et al., 1997).
  • Formation of Furonaphthyridinones : 4-Hydroxy-1-phenyl[1,8]naphthyridin-2(1H)-one's photoaddition with various alkenes, followed by photolysis, leads to the formation of substituted furo[2,3-b][1,8]naphthyridin-4(2H)-ones, showcasing potential in photoinduced molecular transformations (Senboku et al., 1996).

Biological and Pharmacological Studies

  • Poxvirus Resolvase Inhibitors : 1-Hydroxy-1,8-naphthyridin-2(1H)-one compounds have been identified as inhibitors in a study aiming to find clinically useful inhibitors for poxvirus replication (Culyba et al., 2012).
  • Antiallergy Agents : Substituted 1,8-naphthyridin-2(1H)-ones have been found to be orally active, potent inhibitors of allergic and nonallergic bronchospasm in animal models, indicating their potential as antiallergy agents (Sherlock et al., 1988).
  • Antitumor Agents : Certain 3'-substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have shown significant cytotoxic effects against various human tumor cell lines, suggesting their potential in cancer therapy (Chen et al., 1997).

Spectroscopic and Theoretical Studies

  • Spectroscopic Investigations : Manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) complexes of new polydentate ligands containing a 1,8-naphthyridine moiety have been characterized, providing insights into the spectroscopic properties of these compounds (Swamy et al., 2006).
  • Solvatochromism Studies : The solvatochromic behavior of derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, has been explored to understand their interaction with different solvents (Santo et al., 2003).

Applications in Biochemistry and Molecular Biology

  • HIV-1 Ribonuclease H Inhibitors : Optimization studies have identified 1-hydroxy-1,8-naphthyridin-2(1H)-one core as a scaffold for potent and selective inhibitors against HIV-1 ribonuclease H, showing potential for antiviral applications (Williams et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves predicting or proposing future studies that can be done based on the known properties of the compound.


Please consult a professional chemist or a reliable database for specific information on “4-Hydroxy-1,8-naphthyridin-2(1H)-one”.


properties

IUPAC Name

4-hydroxy-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUORZZNCJWKOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716193
Record name 4-Hydroxy-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridine-2,4-diol

CAS RN

59514-86-2
Record name 4-Hydroxy-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1,2-dihydro-1,8-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KC Majumdar - … Chemistry: An International Journal of Main …, 2007 - Wiley Online Library
A number of the thieno[3,2‐c][1,8]‐naphthyridin‐4(5H)‐ones are chemoselectively synthesized from 4‐(4′‐aryloxybut‐2′‐ynylthio)‐1‐phenyl‐1,8‐naphthyridin‐2(1H)‐ones in 82–90…
Number of citations: 5 onlinelibrary.wiley.com
S Shukla, P Sharma, P Agarwal, M Serajuddin… - Vitro Studies and … - papers.ssrn.com
The two isomeric pyrimidine derivatives were synthesized and their anticancer properties are discussed in the present piece of work. The antitumor activity of the synthesized …
Number of citations: 0 papers.ssrn.com
H Ban, M Muraoka, N Ohashi - Tetrahedron, 2005 - Elsevier
A potent ACAT (acyl-CoA: cholesterol acyltransferase) inhibitor SMP-797 was effectively synthesized by the urea formation of 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one and 4-amino-2,…
Number of citations: 20 www.sciencedirect.com
KC Majumdar, R Islam, S Alam - Synthetic Communications, 2008 - Taylor & Francis
Synthesis of 1,8‐naphthyridine‐annulated polyheterocycles containing oxygen, nitrogen, and sulfur has been achieved by thionation and sequential Claisen rearrangement of 4‐(4′‐…
Number of citations: 5 www.tandfonline.com
K Kobayashi, D Iitsuka, S Fukamachi, H Konishi - Synthesis, 2009 - thieme-connect.com
A simple method for synthesizing 1-aryl-4-hydroxy-N, N-dimethyl-2-oxo-1, 2-dihydro-1, 8-naphthyridine-3-carboxamides has been developed. Thus, 3-(2-chloropyridin-3-yl)-N, N-…
Number of citations: 3 www.thieme-connect.com
M Abass, AS Mayas - … : An International Journal of Main Group …, 2007 - Wiley Online Library
Alkylation of 2‐hydroxy‐4H‐pyrido[1,2‐a]pyrimidin‐4‐one (1) was investigated under solid–liquid phase transfer catalysis conditions (PTC), using tetrabutylammonium bromide and …
Number of citations: 16 onlinelibrary.wiley.com
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
M Abass - 2005 - sciforum.net
Alkyaltion of 2-hydroxy-4H-pyrido [1, 2-a] pyrimidin-4-one (1) was investigated under solid-liquid phase transfer catalysis conditions (PTC), using tetrabutylammonium bromide and …
Number of citations: 2 sciforum.net
PL Boyer, SJ Smith, XZ Zhao, K Das, K Gruber… - Journal of …, 2018 - Am Soc Microbiol
We tested three compounds for their ability to inhibit the RNase H (RH) and polymerase activities of HIV-1 reverse transcriptase (RT). A high-resolution crystal structure (2.2 Å) of one of …
Number of citations: 42 journals.asm.org
DJ Brown - 2022 - John Wiley & Sons, Inc.
Number of citations: 11

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